molecular formula C16H13NO3 B14377883 2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 88073-08-9

2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one

Katalognummer: B14377883
CAS-Nummer: 88073-08-9
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: FNBXYSKHMFVGDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a phenylethyl group attached to an isoindolone core, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels ensures consistency and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic Acid: Shares a similar phenylethyl group but differs in its sulfur-containing side chain.

    [(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic Acid: Another related compound with a thioether linkage.

Uniqueness

What sets 2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one apart is its isoindolone core, which imparts unique chemical properties and biological activities. This structural feature allows for diverse functionalization and makes it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

88073-08-9

Molekularformel

C16H13NO3

Molekulargewicht

267.28 g/mol

IUPAC-Name

2-(1-hydroxy-2-oxo-2-phenylethyl)-3H-isoindol-1-one

InChI

InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)16(20)17-10-12-8-4-5-9-13(12)15(17)19/h1-9,16,20H,10H2

InChI-Schlüssel

FNBXYSKHMFVGDS-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=O)N1C(C(=O)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.